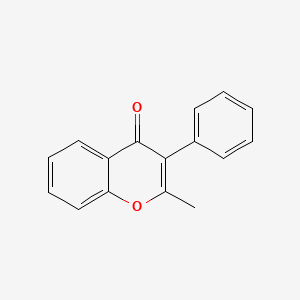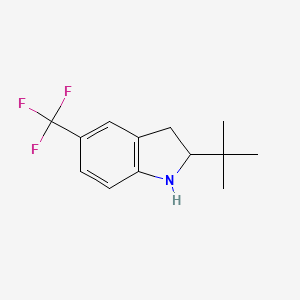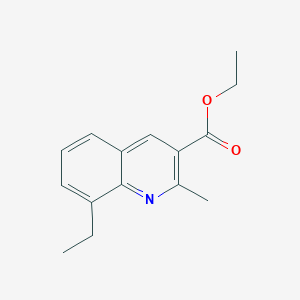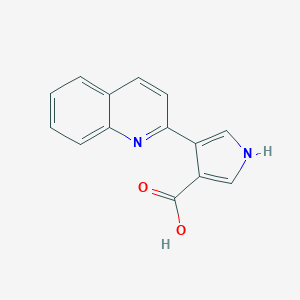
Methyl 4-chloro-2-oxo-2H-chromene-3-carboxylate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Methyl 4-chloro-2-oxo-2H-chromene-3-carboxylate is a chemical compound belonging to the class of chromenes. Chromenes are known for their diverse biological activities and are widely used in medicinal chemistry. This compound, in particular, has shown significant potential in various scientific research applications due to its unique chemical structure and properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
Methyl 4-chloro-2-oxo-2H-chromene-3-carboxylate can be synthesized through various methods. One common approach involves the reaction of 4-chloro-2-hydroxybenzaldehyde with ethyl acetoacetate in the presence of a base such as piperidine. The reaction typically occurs under reflux conditions in ethanol, leading to the formation of the desired chromene derivative .
Industrial Production Methods
In industrial settings, the synthesis of this compound often employs microwave-assisted organic synthesis. This method is valued for its efficiency and eco-friendliness, as it requires less time and produces fewer by-products compared to conventional synthesis .
Chemical Reactions Analysis
Types of Reactions
Methyl 4-chloro-2-oxo-2H-chromene-3-carboxylate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding quinones.
Reduction: Reduction reactions can convert the compound into its dihydro derivatives.
Substitution: Halogen substitution reactions can introduce different halogen atoms into the chromene ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Sodium borohydride and lithium aluminum hydride are frequently used reducing agents.
Substitution: Halogenation reactions often use reagents like chlorine or bromine in the presence of a catalyst.
Major Products Formed
The major products formed from these reactions include various substituted chromenes, quinones, and dihydro derivatives, which have their own unique properties and applications.
Scientific Research Applications
Chemistry: It serves as a building block for the synthesis of more complex organic molecules.
Mechanism of Action
The mechanism by which methyl 4-chloro-2-oxo-2H-chromene-3-carboxylate exerts its effects involves the inhibition of specific enzymes and pathways. For example, it has been shown to inhibit pancreatic lipase, an enzyme involved in the digestion of dietary fats. This inhibition occurs through the binding of the compound to the active site of the enzyme, preventing substrate access and subsequent catalysis .
Comparison with Similar Compounds
Similar Compounds
- Methyl 2-oxo-2H-chromene-3-carboxylate
- Methyl 6-chloro-2-oxo-2H-chromene-3-carboxylate
- Methyl 4-chloro-6-fluoro-2-oxo-2H-chromene-3-carboxylate
Uniqueness
Methyl 4-chloro-2-oxo-2H-chromene-3-carboxylate stands out due to its specific substitution pattern, which imparts unique chemical and biological properties. The presence of the chloro group at the 4-position enhances its antimicrobial activity compared to other similar compounds .
Properties
CAS No. |
213181-25-0 |
|---|---|
Molecular Formula |
C11H7ClO4 |
Molecular Weight |
238.62 g/mol |
IUPAC Name |
methyl 4-chloro-2-oxochromene-3-carboxylate |
InChI |
InChI=1S/C11H7ClO4/c1-15-10(13)8-9(12)6-4-2-3-5-7(6)16-11(8)14/h2-5H,1H3 |
InChI Key |
WXTCIKRXMUKMFO-UHFFFAOYSA-N |
Canonical SMILES |
COC(=O)C1=C(C2=CC=CC=C2OC1=O)Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.








![7-(Methoxymethyl)-5H-[1]benzopyrano[2,3-b]pyridin-5-one](/img/structure/B11870726.png)


![4-Bromo-7-nitro-5H-pyrrolo[3,2-d]pyrimidine](/img/structure/B11870748.png)

![6-Benzyl-6,7-dihydro-5H-pyrrolo[3,4-d]pyrimidine-2,4-diamine](/img/structure/B11870755.png)


